Cas no 32208-02-9 (methyl-tris(2-octadecanoyloxyethyl)azanium; sulfonatooxymethane)

32208-02-9 structure
Product name:methyl-tris(2-octadecanoyloxyethyl)azanium; sulfonatooxymethane
methyl-tris(2-octadecanoyloxyethyl)azanium; sulfonatooxymethane Chemical and Physical Properties
Names and Identifiers
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- methyl sulfate,methyl-tris(2-octadecanoyloxyethyl)azanium
- Methyltris(2-((1-oxooctadecyl)oxy)ethyl)ammonium methyl sulphate
- methyl-tris(2-octadecanoyloxyethyl)azanium
- N-methyl-2-(octadecanoyloxy)-N,N-bis[2-(octadecanoyloxy)ethyl]ethanaminium methyl sulfate
- sulfonatooxymethane
- Methyltris[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulfate
- DTXSID90185976
- EINECS 250-951-2
- NS00059259
- 32208-02-9
- methyl-tris(2-octadecanoyloxyethyl)azanium; sulfonatooxymethane
-
- Inchi: InChI=1S/C61H120NO6.CH4O4S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50-59(63)66-56-53-62(4,54-57-67-60(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)55-58-68-61(65)52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;1-5-6(2,3)4/h5-58H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
- InChI Key: MXPIICVCANXTMS-UHFFFAOYSA-M
- SMILES: S(OC)([O-])(=O)=O.C[N+](CCOC(=O)CCCCCCCCCCCCCCCCC)(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC
Computed Properties
- Exact Mass: 1073.88729
- Monoisotopic Mass: 1073.887
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 74
- Rotatable Bond Count: 60
- Complexity: 1010
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 154Ų
Experimental Properties
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- PSA: 145.33
methyl-tris(2-octadecanoyloxyethyl)azanium; sulfonatooxymethane Related Literature
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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